6-Bromo-1H-indazol-3-ol
Overview
Description
6-Bromo-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring The presence of a bromine atom at the 6th position and a hydroxyl group at the 3rd position makes this compound a unique derivative of indazole
Mechanism of Action
Target of Action
Indazole-containing compounds, which include 6-bromo-1h-indazol-3-ol, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It can be inferred from related indazole compounds that they interact with their targets (such as kinases) and modulate their activity . This modulation can lead to changes in the cell cycle and cell volume regulation .
Biochemical Pathways
Based on the known targets of similar indazole compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the known targets of similar indazole compounds, it can be inferred that the compound may have effects on cell cycle regulation and cell volume regulation .
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-indazol-3-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of inflammatory mediators such as prostaglandins. Additionally, this compound has shown potential interactions with other biomolecules, including various kinases and transcription factors, which further influence its biochemical properties.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By inhibiting COX-2, this compound reduces the production of pro-inflammatory cytokines, thereby modulating the inflammatory response. Furthermore, it has been observed to affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis. These effects on cell signaling and gene expression highlight the potential of this compound as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of COX-2 activity . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. Additionally, this compound has been found to interact with other enzymes and proteins, leading to the modulation of various signaling pathways. These interactions result in changes in gene expression, enzyme activity, and cellular metabolism, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a crucial factor in its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the degradation of the compound, reducing its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of reducing inflammation and modulating gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to effectively reduce inflammation and modulate gene expression without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the oxidation, reduction, and conjugation of this compound, leading to the formation of various metabolites. The interactions with enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once administered, the compound is absorbed into the bloodstream and distributed to different tissues, including the liver, kidneys, and lungs. Within cells, this compound interacts with transporters that facilitate its uptake and efflux, influencing its intracellular concentration. The binding to plasma proteins also affects the distribution and bioavailability of this compound, determining its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function . The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, this compound can be transported to specific cellular compartments, such as the nucleus, where it influences gene expression and other nuclear processes. The targeting signals and post-translational modifications of this compound play a crucial role in its subcellular localization, determining its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-indazol-3-ol can be achieved through various methods. One common approach involves the cyclization of 2-amino-4-bromobenzoic acid derivatives. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the indazole ring. Another method involves the use of transition metal catalysts, such as copper or palladium, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can further improve the sustainability of the production methods .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-indazol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group at the 3rd position can be oxidized to form a carbonyl group, leading to the formation of 6-Bromo-1H-indazole-3-one.
Reduction Reactions: The compound can undergo reduction reactions to form derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents are utilized.
Major Products Formed
Substitution: Formation of 6-substituted indazole derivatives.
Oxidation: Formation of 6-Bromo-1H-indazole-3-one.
Reduction: Formation of reduced indazole derivatives with altered functional groups.
Scientific Research Applications
6-Bromo-1H-indazol-3-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indazole: Lacks the hydroxyl group at the 3rd position, resulting in different chemical reactivity and biological activity.
1H-indazole-3-ol: Lacks the bromine atom at the 6th position, leading to variations in its chemical properties and applications.
6-Bromo-1H-indazole-3-one:
Uniqueness
6-Bromo-1H-indazol-3-ol is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
6-bromo-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWHHOSUZDEEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646270 | |
Record name | 6-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-92-6 | |
Record name | 6-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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